Cas no 2411195-19-0 (Quinazolin-7-yl sulfurofluoridate)

Quinazolin-7-yl sulfurofluoridate structure
2411195-19-0 structure
Product name:Quinazolin-7-yl sulfurofluoridate
CAS No:2411195-19-0
MF:C8H5FN2O3S
Molecular Weight:228.200303792953
CID:5360350

Quinazolin-7-yl sulfurofluoridate 化学的及び物理的性質

名前と識別子

    • quinazolin-7-yl sulfurofluoridate
    • Z3919186661
    • Quinazolin-7-yl sulfurofluoridate
    • インチ: 1S/C8H5FN2O3S/c9-15(12,13)14-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
    • InChIKey: HUBRVSZHMIULJZ-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OC1C=CC2=CN=CN=C2C=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 316
  • トポロジー分子極性表面積: 77.5
  • XLogP3: 1.2

Quinazolin-7-yl sulfurofluoridate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7554377-1.0g
quinazolin-7-yl sulfurofluoridate
2411195-19-0 95.0%
1.0g
$0.0 2025-03-22

Quinazolin-7-yl sulfurofluoridate 関連文献

Quinazolin-7-yl sulfurofluoridateに関する追加情報

Introduction to Quinazolin-7-yl sulfurofluoridate (CAS No: 2411195-19-0)

Quinazolin-7-yl sulfurofluoridate, identified by its Chemical Abstracts Service (CAS) number 2411195-19-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of Quinazolin-7-yl sulfurofluoridate, particularly its sulfurofluoridate moiety, contribute to its distinctive chemical properties and make it a subject of intense study in synthetic chemistry and drug discovery.

The synthesis and characterization of Quinazolin-7-yl sulfurofluoridate represent a testament to the advancements in organic synthesis techniques. The introduction of fluorine and sulfur atoms into the quinazoline backbone enhances the compound's electronic properties, making it a promising candidate for further functionalization and derivatization. These modifications are crucial for optimizing pharmacokinetic profiles and improving biological efficacy, which are essential considerations in the development of new pharmaceutical agents.

In recent years, quinazoline derivatives have been extensively explored for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The sulfurofluoridate group in Quinazolin-7-yl sulfurofluoridate is particularly noteworthy, as it has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in pathogenic processes. This has led to its investigation as a lead compound in the development of novel therapeutic agents.

The chemical structure of Quinazolin-7-yl sulfurofluoridate (CAS No: 2411195-19-0) consists of a quinazoline ring system substituted with a sulfurofluoridate functional group at the 7-position. This arrangement imparts unique reactivity and stability, making it suitable for various chemical transformations. Researchers have leveraged these properties to develop novel synthetic routes that improve yield and purity, facilitating further exploration of its biological potential.

One of the most compelling aspects of Quinazolin-7-yl sulfurofluoridate is its role in preclinical studies aimed at identifying new therapeutic targets. Preliminary studies have indicated that this compound exhibits promising activity against certain cancer cell lines by interfering with key signaling pathways involved in tumor growth and progression. Additionally, its interaction with biological targets suggests potential applications in treating infectious diseases caused by bacterial and viral pathogens.

The pharmacological profile of Quinazolin-7-yl sulfurofluoridate has been further elucidated through computational modeling and experimental assays. These studies have provided valuable insights into its mechanism of action, highlighting its ability to modulate enzyme activity and receptor binding. Such information is critical for optimizing drug design and ensuring safety and efficacy in clinical settings.

The synthesis of derivatives from Quinazolin-7-yl sulfurofluoridate represents another area of active research. By introducing additional functional groups or altering the quinazoline core, scientists aim to enhance specific biological activities while minimizing side effects. These efforts are part of a broader trend in medicinal chemistry toward rational drug design, where structural modifications are guided by detailed understanding of biological targets.

In conclusion, Quinazolin-7-yl sulfurofluoridate (CAS No: 2411195-19-0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover its full pharmacological profile, this compound is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD